2-(4-Methoxyphenyl)butanal
CAS No.: 50838-58-9
Cat. No.: VC4186441
Molecular Formula: C11H14O2
Molecular Weight: 178.231
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50838-58-9 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.231 |
IUPAC Name | 2-(4-methoxyphenyl)butanal |
Standard InChI | InChI=1S/C11H14O2/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-9H,3H2,1-2H3 |
Standard InChI Key | GPULQHOSWTWAIQ-UHFFFAOYSA-N |
SMILES | CCC(C=O)C1=CC=C(C=C1)OC |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of 2-(4-Methoxyphenyl)butanal is C₁₁H₁₄O₂, with a molar mass of 178.23 g/mol . Its structure comprises a four-carbon aldehyde chain (butanal) attached to a 4-methoxyphenyl ring. Key structural identifiers include:
The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron-donating effects, influencing the compound's reactivity in electrophilic substitutions and nucleophilic additions.
Spectroscopic Data
-
13C NMR (Bruker AM-270): Peaks at δ 157.67 (carbonyl), 138.38 (aromatic carbons), and 55.90 (methoxy carbon) .
-
IR (Bruker IFS 85): Strong absorption at 1728 cm⁻¹ (C=O stretch) and 3278 cm⁻¹ (NH stretch in related hydrazine derivatives) .
Synthesis and Reactivity
Synthetic Routes
2-(4-Methoxyphenyl)butanal can be synthesized via:
-
Aldol Condensation: Reaction of 4-methoxybenzaldehyde with butyraldehyde under basic conditions.
-
Ru-Catalyzed Hydrogenation: Asymmetric hydrogenation of racemic aldehydes using Ru catalysts, as demonstrated for structurally similar compounds .
-
Oxidation of Alcohols: Oxidation of 2-(4-methoxyphenyl)butanol using Jones reagent (CrO₃/H₂SO₄) .
Key Reactions
-
Nucleophilic Addition: The aldehyde group reacts with Grignard reagents to form secondary alcohols.
-
Oxidation: Converts to 2-(4-methoxyphenyl)butanoic acid under strong oxidizing conditions .
-
Reduction: Catalytic hydrogenation yields 2-(4-methoxyphenyl)butanol .
Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
Boiling Point | 152–153 °C (15 mmHg) | |
Density | 1.046 g/mL at 25 °C | |
Refractive Index | 1.519 (n²⁰/D) | |
Solubility | Miscible in organic solvents |
The compound exhibits limited water solubility due to its hydrophobic aromatic moiety but dissolves readily in acetone, ethanol, and dichloromethane .
Applications in Research and Industry
Pharmaceutical Intermediates
2-(4-Methoxyphenyl)butanal serves as a precursor in synthesizing:
-
Vanillylacetone Derivatives: Used in anti-inflammatory and antioxidant agents .
-
Chiral Alcohols: Via asymmetric hydrogenation for enantioselective drug synthesis .
Fragrance and Flavor Industry
Related compounds like anisylacetone (4-(4-methoxyphenyl)-2-butanone) are employed in perfumery, suggesting potential applications for 2-(4-Methoxyphenyl)butanal in aroma chemistry .
Comparative Analysis of Structural Analogs
Compound | Molecular Formula | Key Differences |
---|---|---|
4-Methoxybenzaldehyde | C₈H₈O₂ | Shorter chain, no branching |
4-Methoxycinnamaldehyde | C₁₀H₁₀O₂ | Conjugated double bond |
Anisylacetone | C₁₁H₁₄O₂ | Ketone instead of aldehyde |
The aldehyde functionality in 2-(4-Methoxyphenyl)butanal distinguishes it from ketone-based analogs, enabling unique reactivity in condensation reactions .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume